molecular formula C11H16N2O2 B1593114 2-Methoxy-4-(piperazin-1-yl)phenol CAS No. 925889-93-6

2-Methoxy-4-(piperazin-1-yl)phenol

Cat. No. B1593114
M. Wt: 208.26 g/mol
InChI Key: JNYQZYVLEBQJSV-UHFFFAOYSA-N
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Description

2-Methoxy-4-(piperazin-1-yl)phenol is a chemical compound with the molecular weight of 208.26 . Its IUPAC name is 2-methoxy-4-(1-piperazinyl)phenol .


Molecular Structure Analysis

The InChI code for 2-Methoxy-4-(piperazin-1-yl)phenol is 1S/C11H16N2O2/c1-15-11-8-9(2-3-10(11)14)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Methoxy-4-(piperazin-1-yl)phenol is a yellow to brown solid .

Scientific Research Applications

Synthesis and Chemical Characterization

Researchers have developed methods for synthesizing derivatives related to 2-Methoxy-4-(piperazin-1-yl)phenol, demonstrating the chemical versatility and potential of these compounds for further functionalization. For instance, the synthesis of 3-(4-Hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride highlights the capacity to create compounds with varied functional groups, enhancing their reactivity and potential applications in medicinal chemistry (Wang Xiao-shan, 2011).

Anticancer Activity

Compounds structurally related to 2-Methoxy-4-(piperazin-1-yl)phenol have been investigated for their anticancer properties. The synthesis and characterization of praseodymium (III) and neodymium (III) complexes containing a related ligand demonstrated potential antibacterial and antifungal activities, suggesting their utility in developing new therapeutic agents (V. Geethalaksmi & C. Theivarasu, 2016).

Neuropharmacological Properties

Research on phenylpiperazine derivatives, including those related to 2-Methoxy-4-(piperazin-1-yl)phenol, has shown promising neuropharmacological properties. These compounds have been evaluated for their potential as dopamine D2 receptor agonists with antioxidant activity, which could be beneficial in treating neurological disorders such as Parkinson’s disease (A. Kaczor et al., 2021).

Material Science Applications

The structural versatility of 2-Methoxy-4-(piperazin-1-yl)phenol derivatives enables their application in material science. For instance, studies on the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives have provided insights into their potential uses in designing materials with specific electronic and optical properties (K. Kumara et al., 2017).

Safety And Hazards

This compound is considered toxic if swallowed and can cause severe skin burns and eye damage .

Relevant Papers Several papers related to 2-Methoxy-4-(piperazin-1-yl)phenol were found . These papers cover topics such as the therapeutic potential of similar compounds , the design and synthesis of related compounds , and more. These could provide further insights into the properties and potential applications of 2-Methoxy-4-(piperazin-1-yl)phenol.

properties

IUPAC Name

2-methoxy-4-piperazin-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-15-11-8-9(2-3-10(11)14)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYQZYVLEBQJSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647555
Record name 2-Methoxy-4-(piperazin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(piperazin-1-yl)phenol

CAS RN

925889-93-6
Record name 2-Methoxy-4-(piperazin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-4-piperazin-1-yl-phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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